N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Descripción

Propiedades

IUPAC Name |

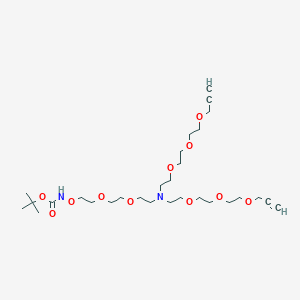

tert-butyl N-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N2O11/c1-6-11-33-16-21-38-23-18-35-13-8-31(9-14-36-19-24-39-22-17-34-12-7-2)10-15-37-20-25-40-26-27-41-30-28(32)42-29(3,4)5/h1-2H,8-27H2,3-5H3,(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRVFLKXCQXMJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCN(CCOCCOCCOCC#C)CCOCCOCCOCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl): A Versatile Linker for Advanced Bioconjugation

This technical guide provides a comprehensive overview of the heterobifunctional linker, N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), tailored for researchers, scientists, and professionals in the field of drug development. This advanced molecule is instrumental in the synthesis of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a polyethylene glycol (PEG)-based linker characterized by a branched structure. It features a t-Boc protected aminooxy group and two terminal propargyl groups.[1][2] The t-Boc protecting group allows for controlled, selective reactions, while the propargyl groups are reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] The inherent PEG backbone enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate, which can reduce immunogenicity and improve in-vivo performance.

The key functional components of this linker are:

-

t-Boc-Aminooxy Group: This moiety, after deprotection, serves as a specific point of attachment to molecules containing aldehyde or ketone groups, forming a stable oxime bond.[5][6][7]

-

Branched PEG Core: The central branched structure allows for the attachment of multiple molecules, a critical feature for developing multi-drug or dual-payload platforms.[5]

-

Two Propargyl Groups (-C≡CH): These terminal alkyne groups are primed for "click chemistry," enabling the efficient and specific conjugation of azide-functionalized molecules.[3][5]

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl).

| Identifier | Value | Source |

| CAS Number | 2112737-60-5 | [1][3][4][6][8] |

| Molecular Formula | C29H52N2O11 | [1][6][8] |

| Molecular Weight | 604.7 g/mol | [1][8][9] |

| Purity | >95% - >98% | [1][6][8] |

| Appearance | White to off-white solid | Vendor Datasheets |

| Solubility | Soluble in DMSO, DMF | [10] |

| Storage | -20°C for long-term storage | [1][11] |

Mechanism of Action: PROTAC Synthesis and Targeted Protein Degradation

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a key component in the synthesis of PROTACs.[3][11] PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[3][11] A PROTAC molecule consists of two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC-mediated protein degradation workflow.

Experimental Protocols

The following are detailed protocols for the use of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) in the synthesis of a dual-payload Antibody-Drug Conjugate (ADC).[5]

Protocol 1: Site-Specific Generation of Aldehydes on a Monoclonal Antibody

Objective: To selectively oxidize the glycan moieties in the Fc region of a monoclonal antibody (mAb) to generate aldehyde groups for subsequent linker conjugation.[5]

Materials:

-

Monoclonal antibody (mAb)

-

Sodium periodate (NaIO₄)

-

Phosphate-buffered saline (PBS), pH 7.4

-

PD-10 desalting columns

Procedure:

-

Adjust the concentration of the mAb to 5-10 mg/mL in cold PBS, pH 7.4.

-

Freshly prepare a 20 mM solution of NaIO₄ in cold PBS.

-

Add the NaIO₄ solution to the mAb solution to a final concentration of 1-2 mM.

-

Incubate the reaction in the dark for 30 minutes at room temperature.

-

Immediately remove excess NaIO₄ using a PD-10 desalting column equilibrated with a conjugation buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0).

Protocol 2: Conjugation of the Linker via Oxime Ligation

Objective: To attach the N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) linker to the aldehyde-modified antibody (mAb-CHO).[5]

Materials:

-

Aldehyde-modified mAb (mAb-CHO) from Protocol 1

-

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) linker

-

Aniline solution (500 mM in DMSO)

-

Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0)

-

DMSO

Procedure:

-

The t-Boc protecting group on the aminooxy functionality must first be removed. This is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA). The deprotected linker, N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl), is then used in the conjugation reaction.

-

Dissolve the deprotected linker in DMSO to create a 10 mM stock solution.

-

Adjust the concentration of the mAb-CHO to 5 mg/mL in the Conjugation Buffer.

-

Add a 20-fold molar excess of the linker stock solution to the mAb-CHO solution.

-

Add aniline catalyst to the reaction mixture to a final concentration of 10-20 mM.

-

Incubate the reaction at room temperature for 12-18 hours with gentle agitation.

-

Remove excess linker and catalyst by size-exclusion chromatography.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate two azide-functionalized payload molecules to the propargyl arms of the linker-conjugated antibody.

Materials:

-

Linker-conjugated antibody from Protocol 2

-

Azide-functionalized payload (e.g., cytotoxic drug, fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Click Chemistry Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the azide-functionalized payload in DMSO to prepare a stock solution.

-

In a separate tube, prepare the copper catalyst complex by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

-

To the linker-conjugated antibody in the Click Chemistry Buffer, add the azide-payload solution (typically a 5-10 fold molar excess per alkyne).

-

Add the pre-mixed CuSO₄/THPTA solution to the antibody-payload mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purify the final ADC conjugate to remove excess reagents and byproducts using size-exclusion chromatography or tangential flow filtration.

Experimental Workflow Visualization

The synthesis of a dual-payload ADC using N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) follows a sequential, multi-step process.

Sequential workflow for ADC synthesis.

Conclusion

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a highly versatile and enabling chemical tool for the construction of sophisticated bioconjugates. Its unique trifunctional nature, combining a protected aminooxy group with two alkyne handles, allows for a modular and controlled approach to synthesizing next-generation therapeutics. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers to leverage this linker in their drug discovery and development endeavors. As the demand for targeted therapies continues to grow, the importance of well-defined and versatile linkers like N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) will undoubtedly increase.

References

- 1. N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), 2112737-60-5 | BroadPharm [broadpharm.com]

- 2. a3p-scientific.com [a3p-scientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), CAS 2112737-60-5 | AxisPharm [axispharm.com]

- 7. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) | C24H44N2O9 | CID 129009594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) | TargetMol [targetmol.com]

An In-depth Technical Guide to Branched Aminooxy Propargyl Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation, linker molecules are critical components that dictate the efficacy, stability, and pharmacokinetic profiles of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Branched linkers have emerged as a superior architectural choice, offering distinct advantages over their linear counterparts, including the potential for higher drug-to-antibody ratios (DARs), improved solubility of the final conjugate, and unique spatial arrangements of attached molecules.[4][5]

This technical guide focuses on a specific class of these advanced reagents: branched aminooxy propargyl linkers. These heterotrifunctional molecules possess a unique combination of reactive groups: a single aminooxy moiety for highly selective oxime ligation and two propargyl groups for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[2][6] This architecture enables the controlled, sequential attachment of up to three different molecules, making them powerful tools in the development of next-generation bioconjugates.[1][6] This guide will use N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) as a primary example to detail the physicochemical properties, experimental protocols, and functional advantages of this linker class.

Physicochemical Properties

The core of a branched aminooxy propargyl linker is typically a tertiary amine, which serves as the branching point.[6] Polyethylene glycol (PEG) chains are incorporated into the arms to enhance hydrophilicity and biocompatibility, which can improve the solubility and pharmacokinetic properties of the final bioconjugate.[3][4][6] The defining functional groups are the terminal aminooxy (-ONH₂) group on one arm and the terminal propargyl (alkyne) groups (-C≡CH) on the other two arms.[6]

Data Presentation

The quantitative properties of the representative branched linker, N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl), are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2112737-71-8 | [6][7][8] |

| Molecular Formula | C₂₄H₄₄N₂O₉ | [6][7][8] |

| Molecular Weight | 504.6 g/mol | [6][7][8] |

| Appearance | Solid | [7] |

| Purity | Typically ≥95-98% | [7][9] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [6] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [7] |

| IUPAC Name | O-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethyl]hydroxylamine | [6][8] |

Core Chemical Reactions and Signaling Pathways

Branched aminooxy propargyl linkers leverage two powerful and orthogonal bio-conjugation reactions: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). The orthogonality of these reactions allows for a controlled, stepwise conjugation strategy.[6]

Oxime Ligation

The aminooxy group reacts chemoselectively with an aldehyde or ketone to form a highly stable oxime bond.[6] This reaction is efficient under mild, slightly acidic to neutral aqueous conditions (pH 4.5-7.5), making it ideal for modifying sensitive biomolecules.[10] The reaction rate can be significantly accelerated at neutral pH by using a nucleophilic catalyst, such as aniline.[11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The two propargyl arms of the linker each contain a terminal alkyne, which is a key component for "click chemistry".[2] In the presence of a Cu(I) catalyst, these alkynes react with azide-functionalized molecules with high efficiency and specificity to form a stable 1,4-disubstituted triazole ring.[6]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a dual-payload Antibody-Drug Conjugate (ADC) using N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl). These steps should be optimized for specific antibodies and payloads.

Protocol 1: Site-Specific Generation of Aldehydes on a Monoclonal Antibody (mAb)

Objective: To selectively oxidize the glycan moieties in the Fc region of a mAb to generate aldehyde groups for subsequent oxime ligation.[11]

Materials:

-

Monoclonal Antibody (mAb)

-

Sodium periodate (NaIO₄)

-

Propylene glycol

-

Phosphate-buffered saline (PBS), pH 7.4

-

PD-10 desalting columns (or equivalent for size-exclusion chromatography)

Procedure:

-

Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in cold PBS, pH 7.4.[11]

-

Oxidation: Prepare a fresh 20 mM NaIO₄ solution. Add it to the mAb solution to a final concentration of 1-2 mM.[11]

-

Incubation: Incubate the reaction mixture in the dark at 4°C for 1 hour.[11]

-

Quenching: Stop the reaction by adding propylene glycol to a final concentration of 20 mM.[11]

-

Purification: Purify the aldehyde-modified mAb (mAb-CHO) using a PD-10 desalting column, exchanging the buffer to a suitable conjugation buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0).[11]

Protocol 2: Conjugation of Branched Linker via Oxime Ligation

Objective: To attach the N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) linker to the aldehyde-modified antibody.[11]

Materials:

-

Purified mAb-CHO from Protocol 1

-

N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) linker

-

Aniline solution (e.g., 500 mM in DMSO)

-

Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0)

-

DMSO

Procedure:

-

Preparation: Adjust the mAb-CHO concentration to ~5 mg/mL in the Conjugation Buffer.[11]

-

Linker Solution: Dissolve the linker in DMSO to create a 10 mM stock solution.[11]

-

Reaction Setup: Add a 20-fold molar excess of the linker stock solution to the mAb-CHO solution.[11]

-

Catalysis: Add aniline catalyst to the reaction mixture to a final concentration of 10-20 mM.[11]

-

Incubation: Incubate the reaction at room temperature for 12-18 hours with gentle agitation.[11]

-

Purification: Remove excess linker and catalyst by purification with a PD-10 desalting column, exchanging the buffer back to PBS, pH 7.4. The product is the antibody-linker conjugate (mAb-Linker).[11]

Protocol 3: Dual Payload Attachment via Click Chemistry (CuAAC)

Objective: To attach two azide-functionalized payloads to the two propargyl arms of the mAb-Linker conjugate.

Materials:

-

Purified mAb-Linker from Protocol 2

-

Azide-Payload 1 and Azide-Payload 2

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Ligand (e.g., THPTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of Azide-Payload 1 and Azide-Payload 2 in DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of a Cu(I)-stabilizing ligand (e.g., THPTA) in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.[12]

-

-

Reaction Setup: In a reaction tube, combine the mAb-Linker conjugate with a 5- to 10-fold molar excess of each Azide-Payload.

-

Catalyst Addition:

-

In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution to the ligand solution.[13]

-

Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.[13] The final concentration of copper is typically 0.01-0.1 equivalents relative to the alkyne groups.

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.[13]

-

Purification: Once the reaction is complete (monitored by LC-MS or HPLC), purify the final dual-payload ADC using size-exclusion chromatography to remove excess reagents and catalyst.[13]

-

Characterization: Characterize the final ADC using methods such as Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC), and SDS-PAGE to determine the final DAR and confirm conjugate integrity.[11]

Experimental and Logical Workflows

Visualizing the workflow is crucial for planning and executing the multi-step synthesis of a complex bioconjugate using a branched linker.

Conclusion

Branched aminooxy propargyl linkers, exemplified by N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl), represent a sophisticated and powerful class of tools for drug development. Their unique trifunctional architecture enables the precise, stepwise assembly of complex bioconjugates through orthogonal oxime ligation and click chemistry reactions.[6] The inherent advantages of the branched PEG structure, such as enhanced hydrophilicity and the ability to attach multiple payloads, can address key challenges in the development of ADCs and PROTACs, potentially leading to therapeutics with improved potency, stability, and safety profiles.[4][5] The detailed protocols and data provided in this guide offer a solid foundation for researchers and scientists to harness the potential of these advanced linkers in their own drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) | CymitQuimica [cymitquimica.com]

- 8. N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) | C24H44N2O9 | CID 129009594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. precisepeg.com [precisepeg.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability of the bifunctional linker, N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl). As a molecule combining a protected aminooxy group with two propargyl-terminated polyethylene glycol (PEG) chains, its physicochemical properties are critical for its successful application in bioconjugation, drug delivery, and the development of complex therapeutics such as antibody-drug conjugates (ADCs). This document outlines the expected solubility in various solvents, details potential degradation pathways, and provides robust experimental protocols for empirical determination of these key parameters.

Core Molecular Features

The structure of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) incorporates three key functional domains that dictate its overall solubility and stability profile:

-

t-Boc-Aminooxy Group: A protected aminooxy moiety that, upon deprotection, can react chemoselectively with aldehydes and ketones to form stable oxime linkages.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is crucial for preventing premature reactions during synthesis and purification.[1]

-

Polyethylene Glycol (PEG) Spacers: The molecule contains both a PEG2 and two PEG3 chains. PEGylation is a well-established strategy to enhance the aqueous solubility and biocompatibility of molecules.[3][4][5] The PEG chains create a hydrophilic shield, which can improve pharmacokinetic properties in therapeutic applications.[4]

-

Propargyl Groups: The two terminal alkyne groups are key for "click chemistry" reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, enabling efficient ligation to azide-modified molecules.[6][7]

Solubility Profile

Table 1: Expected Qualitative Solubility

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, NMP | High | The polarity of these solvents is well-suited for solvating the PEG chains and the functional end groups.[10] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | PEGs are generally soluble in chlorinated solvents.[8][11] |

| Aqueous Buffers | PBS (pH 7.4), Water | High | The hydrophilic nature of the PEG chains is the primary driver for aqueous solubility.[3][9] |

| Alcohols | Methanol, Ethanol | Moderate | Solubility may be slightly lower compared to polar aprotic solvents but is generally expected to be sufficient for most applications.[8] |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a common solvent for many organic reactions involving similar linkers.[10] |

| Non-Polar | Hexanes, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.[8] |

Note: For optimal results, particularly in organic reactions, the use of anhydrous solvents is recommended to prevent unwanted side reactions.[8]

Stability Assessment

The chemical stability of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a function of the stability of its individual functional groups under various conditions such as pH, temperature, and light exposure.

t-Boc-Aminooxy Group Stability

The Boc protecting group is notoriously labile under acidic conditions.[12][13] This is the intended mechanism for its removal to reveal the reactive aminooxy group.[1] Conversely, it is generally stable to basic and nucleophilic conditions.[13] The N-O bond of the aminooxy group itself is generally stable, though prolonged exposure to very strong acids could potentially lead to its cleavage.[1]

PEG Chain Stability

Polyethylene glycol chains are generally stable but can be susceptible to oxidative degradation, especially in the presence of transition metals or under harsh conditions.[6][14] This degradation can proceed via chain cleavage.

Propargyl Group Stability

The terminal alkyne of the propargyl groups is a reactive moiety. While essential for its function in click chemistry, this reactivity also makes it susceptible to certain degradation pathways:[6][14]

-

Oxidation: Strong oxidizing agents can lead to the cleavage of the carbon-carbon triple bond.[6]

-

Hydration: In aqueous solutions, particularly under certain catalytic conditions (e.g., presence of mercury salts), the alkyne can undergo hydration to form a ketone.[6][14]

-

Polymerization: Elevated temperatures, exposure to light, or the presence of certain catalysts can potentially lead to polymerization of the propargyl group.[14]

Table 2: Summary of Potential Stability Issues

| Functional Group | Condition | Potential Degradation Pathway |

| t-Boc Group | Acidic pH (e.g., < 4) | Cleavage of the Boc group, exposing the aminooxy functionality.[12][13] |

| Propargyl Groups | Strong Oxidizing Agents | Cleavage of the C≡C bond.[6] |

| Acidic conditions with catalysts | Hydration to a ketone.[6] | |

| Elevated Temperature/Light | Polymerization.[14] | |

| PEG Chains | Oxidative Stress | Chain cleavage.[14] |

Recommended Storage and Handling

To ensure the long-term integrity of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), proper storage is critical.

Table 3: Recommended Storage Conditions

| Form | Temperature | Atmosphere | Light |

| Solid (Neat) | -20°C[6][12] | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[6] | Protect from light.[8][14] |

| Stock Solutions | -20°C for long-term | Prepare in anhydrous solvents. Avoid repeated freeze-thaw cycles.[8] | Store in amber vials or protect from light.[8] |

Experimental Protocols

To empirically determine the solubility and stability of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), the following detailed experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard approach to determine the equilibrium solubility of a compound in an aqueous buffer.[3]

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of the compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.[3] The excess solid should be visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the vial for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the solution at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector, or Mass Spectrometer).[3]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Protocol 2: Stability Assessment via Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[15]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a buffer in which it is stable) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to a range of stress conditions. A control sample, protected from stress, should be maintained at -20°C.

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

-

Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.[15] If necessary, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method (e.g., a C18 reversed-phase column with a gradient elution). The method should be capable of separating the parent compound from its degradation products.

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.[15] Identify and, if possible, characterize major degradation products using techniques like LC-MS.

Conclusion

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a promising heterobifunctional linker with an anticipated favorable solubility profile in a range of solvents due to its PEG content. Its stability is largely dictated by the acid-labile Boc group and the reactive propargyl termini. Careful consideration of pH, temperature, and exposure to oxidative conditions is necessary to maintain its integrity during storage and handling. The provided experimental protocols offer a robust framework for researchers to empirically determine the precise solubility and stability parameters, ensuring reliable and reproducible results in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. creativepegworks.com [creativepegworks.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Reactivity of Terminal Alkynes in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and simple to perform.[1] This reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide, has become an indispensable tool in drug discovery, bioconjugation, and materials science due to its remarkable efficiency and bioorthogonality.[2][3][4] This guide provides an in-depth exploration of the reactivity of terminal alkynes in CuAAC, offering insights into the reaction mechanism, factors influencing reactivity, quantitative data, and detailed experimental protocols.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle that dramatically accelerates the rate of triazole formation by up to 10⁷ to 10⁸ fold compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[1] The reaction is typically catalyzed by a Cu(I) species, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[3][5]

The currently accepted mechanism involves the following key steps:

-

Formation of a Copper-Acetylide Intermediate: The catalytically active Cu(I) ion coordinates with the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.[6]

-

Coordination of the Azide: The azide then coordinates to the copper center of the copper-acetylide complex.[6]

-

Cycloaddition and Formation of a Six-Membered Metallacycle: The coordinated azide undergoes a cycloaddition with the acetylide, forming a six-membered copper-containing metallacycle intermediate.[1][]

-

Ring Contraction and Protonation: This metallacycle rearranges and undergoes protonation to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, which can then enter another catalytic cycle.[]

Recent computational studies suggest that dicopper species may be more active than their monomeric counterparts, and the exact mechanism can be influenced by the ligands and reaction conditions.[8]

Catalytic cycle of the CuAAC reaction.

Factors Influencing the Reactivity of Terminal Alkynes

The rate and efficiency of the CuAAC reaction are influenced by several factors related to the structure of the terminal alkyne, as well as the overall reaction conditions.

2.1. Electronic Effects:

The electronic nature of the substituent attached to the alkyne can have a modest effect on the reaction rate. It has long been known that alkynes can be activated toward uncatalyzed [3+2] cycloaddition by conjugating the alkyne unit with electron-withdrawing groups due to a lowering of the LUMO energy of the alkyne.[9] In the copper-catalyzed reaction, electron-withdrawing groups can also enhance reactivity. For instance, propiolamides are considered to have a good combination of synthetic accessibility and electronic activation for the CuAAC process.[9] However, highly electron-deficient alkynes, such as acetylenic ketones and propiolates, can be susceptible to side reactions like Michael addition, which can be a drawback in biological applications.[9]

2.2. Steric Effects:

While the CuAAC reaction is generally tolerant of a wide range of functional groups, steric hindrance around the alkyne can impact the reaction rate.[6] Bulky substituents near the alkyne can hinder the approach of the copper catalyst and the azide, leading to slower reaction times. However, the use of appropriate ligands can often mitigate these steric effects.[10] For example, certain abnormal N-heterocyclic carbene (NHC) complexes of copper have been shown to be particularly effective for reactions between sterically hindered azides and alkynes.[1]

2.3. Role of Ligands:

Accelerating ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and enhancing the reaction rate.[3] The choice of ligand can significantly influence the outcome of the reaction, especially in biological systems where copper toxicity is a concern.[11] Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), with THPTA being particularly suitable for bioconjugation due to its high water solubility.[12][13] The ligand can also play a role in overcoming steric hindrance.[10]

2.4. Solvent and pH:

The CuAAC reaction is remarkably versatile and can be performed in a variety of solvents, including organic solvents, water, and mixtures thereof.[2][12] The choice of solvent is primarily dictated by the solubility of the reactants.[12] The reaction is also tolerant of a wide pH range, typically between 4 and 12, making it suitable for biological applications.[1]

Quantitative Data on Alkyne Reactivity

| Alkyne Class | Substituent Type | Relative Reactivity | Notes |

| Propargyl Compounds | -CH₂-X (X = OH, OAc, N₃, etc.) | Excellent | Good combination of reactivity, ease of installation, and cost.[9] |

| Propiolamides | -C(O)NR₂ | Slightly Higher | Electronically activated, but may have increased propensity for Michael addition.[9] |

| Aromatic Alkynes | -Ar | Good | Generally reactive, with some influence from substituents on the aromatic ring.[14] |

| Electron-Deficient Alkynes | -C(O)R, -COOR | High | More reactive but also more susceptible to side reactions like Michael addition.[9] |

| Tertiary Propargyl Carbamates | -C(R₂)-OC(O)NR'₂ | Not Suitable for Bioconjugation | Prone to copper-induced fragmentation.[9] |

| Sterically Hindered Alkynes | Bulky substituents near the alkyne | Lower | Reaction rate can be improved with appropriate ligands.[1][10] |

This table provides a qualitative summary. Actual reaction rates will depend on the specific substrates, catalyst, ligand, and reaction conditions.

Experimental Protocols

The following protocols provide detailed methodologies for performing a standard CuAAC reaction and a bioconjugation reaction.

4.1. General Protocol for a Standard CuAAC Reaction in Organic Synthesis

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

-

Azide (1.0 equiv)

-

Terminal Alkyne (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, THF)

Procedure:

-

Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

With vigorous stirring, add the sodium ascorbate solution to the reaction mixture.

-

Immediately following, add the CuSO₄·5H₂O solution to the reaction mixture.

-

Stir the reaction at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.[15]

4.2. Protocol for CuAAC Bioconjugation

This protocol is a general guideline for labeling biomolecules.

Materials:

-

Biomolecule with an alkyne or azide handle

-

Labeling reagent with the complementary azide or alkyne handle

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Ligand solution (e.g., 50 mM THPTA in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine solution (optional, to prevent oxidative damage)

Procedure:

-

In a microcentrifuge tube, dissolve the biomolecule in the appropriate buffer.

-

Add the labeling reagent to the solution.

-

Prepare a premixed solution of CuSO₄ and the accelerating ligand (e.g., THPTA). A 1:5 ratio of copper to ligand is often recommended.[16]

-

Add the premixed catalyst-ligand solution to the reaction mixture.

-

If using, add the aminoguanidine solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.

-

Purify the labeled biomolecule using a method appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[15]

General experimental workflow for a CuAAC reaction.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition has proven to be a robust and versatile reaction with broad applicability in chemical synthesis and bioconjugation. The reactivity of terminal alkynes in CuAAC is influenced by a combination of electronic and steric factors, with the choice of catalyst, ligand, and reaction conditions playing a critical role in optimizing the reaction outcome. While electron-withdrawing groups can enhance reactivity, care must be taken to avoid side reactions. The use of accelerating ligands is key to achieving high efficiency, especially in demanding applications such as bioconjugation. By understanding the principles outlined in this guide, researchers can effectively harness the power of CuAAC for their specific research and development needs.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. bioclone.net [bioclone.net]

- 3. benchchem.com [benchchem.com]

- 4. bioclone.net [bioclone.net]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of PEG Spacers in PROTAC and ADC Linker Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics, specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has revolutionized the landscape of drug discovery. These modalities offer unprecedented precision in modulating protein levels and delivering cytotoxic payloads, respectively. Central to their design and efficacy is the linker, a component that has evolved from a simple tether to a critical determinant of a drug's overall performance. Among the various linker technologies, polyethylene glycol (PEG) spacers have emerged as an indispensable tool, offering a unique combination of properties that address key challenges in the development of these complex molecules.

This technical guide provides an in-depth exploration of the multifaceted role of PEG spacers in the linkers of both PROTACs and ADCs. It summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying mechanisms and workflows to aid researchers in the rational design of next-generation targeted therapies.

Part 1: The Role of PEG Spacers in PROTAC Linkers

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2] A PROTAC consists of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but a crucial element that dictates the PROTAC's efficacy, selectivity, and physicochemical properties.[3]

Core Functions of PEG Spacers in PROTACs

PEG linkers are prized for their unique ability to favorably modulate the properties of PROTACs:

-

Enhanced Solubility: The hydrophilic nature of the repeating ethylene glycol units significantly improves the aqueous solubility of PROTACs, which are often large and lipophilic molecules. This is a critical factor for their development and formulation.[4][5]

-

Modulated Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers allows the PROTAC to adopt conformations that can shield its polar surface area, thereby improving cell permeability. However, finding the optimal balance is crucial, as excessively long PEG chains can impede cellular uptake.[4]

-

Optimized Ternary Complex Formation: The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length and flexibility of the PEG linker are paramount in achieving the correct orientation and proximity for efficient ubiquitination of the target protein.[1][3] A linker that is too short may cause steric hindrance, while one that is too long can lead to an unstable and unproductive complex.[2]

Quantitative Data on PEG Linker Length and PROTAC Activity

The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[1][2] The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.

| Target Protein | E3 Ligase Ligand | Linker Length | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | Pomalidomide | PEG3 | 25 | >90 | [3] |

| BRD4 | Pomalidomide | PEG4 | 10 | >95 | [3] |

| BRD4 | Pomalidomide | PEG5 | 50 | ~80 | [3] |

| ERα | VHL Ligand | 12 atoms | >1000 | <20 | [6] |

| ERα | VHL Ligand | 16 atoms | ~200 | ~80 | [6] |

| TBK1 | VHL Ligand | < 12 atoms | Inactive | - | [6] |

| TBK1 | VHL Ligand | 21 atoms | Potent | >90 | [6] |

Data is synthesized for illustrative purposes based on trends observed in the literature. Actual values may vary depending on specific experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of PROTACs and a typical experimental workflow for their development.

Experimental Protocols

This protocol outlines a general two-step synthesis of a PROTAC using a bifunctional PEG linker.[7]

Step 1: Amide Coupling of POI Ligand to PEG Linker

-

To a solution of an amine-functionalized POI ligand (1.0 eq) and a carboxy-PEG-alcohol linker (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the POI-Linker-OH intermediate.

Step 2: Synthesis of the Final PROTAC (Tosylation and Nucleophilic Substitution)

-

Dissolve the POI-Linker-OH intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (1.5 eq) and triethylamine (2.0 eq). Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Once the tosylation is complete (monitored by LC-MS), add the amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂, 1.2 eq) and a non-nucleophilic base such as DIPEA (3.0 eq).

-

Stir the reaction at room temperature overnight.

-

Purify the final PROTAC product by preparative reverse-phase HPLC.

This protocol is used to quantify the level of a target protein in cells after treatment with a PROTAC.[8][9]

-

Cell Culture and Treatment: Plate a cell line that expresses the target protein in 6-well plates and allow the cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

This assay measures the passive diffusion of a PROTAC across an artificial lipid membrane.[2][10]

-

Preparation of Plates: Add 300 µL of PBS to each well of a 96-well acceptor plate. Carefully pipette 5 µL of a phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) onto the membrane of each well of a 96-well filter donor plate.

-

Sample Preparation: Prepare the PROTAC compound in PBS at a final concentration of 10-50 µM. The final DMSO concentration should be <1%.

-

Assay Setup: Add 200 µL of the PROTAC solution to each well of the lipid-coated donor plate.

-

Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter from the donor plate is in contact with the buffer in the acceptor plate. Incubate the assembled plate at room temperature for 4-16 hours.

-

Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Part 2: The Role of PEG Spacers in ADC Linkers

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells.[11] They consist of a monoclonal antibody that targets a tumor-associated antigen, a cytotoxic payload, and a linker that connects them. The linker is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy.[5]

Core Functions of PEG Spacers in ADCs

The incorporation of PEG spacers into ADC linkers addresses several key challenges in their development:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. The hydrophilic nature of PEG spacers mitigates these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.[6][11]

-

Improved Pharmacokinetics (PK): PEGylation can increase the hydrodynamic volume of the ADC, leading to a longer plasma half-life and increased accumulation in tumor tissues by reducing renal clearance.[11][12]

-

Modulated In Vitro Potency: While improving PK properties, longer PEG chains can sometimes lead to a reduction in in vitro potency. Therefore, the length of the PEG spacer must be carefully optimized to achieve the best therapeutic index.[6]

-

Facilitated Conjugation: The hydrophilic properties of PEG can improve the efficiency of the conjugation process, especially with hydrophobic payloads, leading to a more consistent DAR.[7]

Quantitative Data on PEG Spacer Length and ADC Properties

The optimal PEG spacer length for an ADC is dependent on the specific antibody, payload, and target antigen.[6] The following tables summarize general trends observed in preclinical studies.

| PEG Spacer Length | Drug-to-Antibody Ratio (DAR) | In Vitro Potency (IC50) | In Vivo Efficacy | Plasma Half-life | Reference |

| Short (e.g., PEG2, PEG4) | Can be optimal in some cases | Generally higher | May be lower | Shorter | [6][7] |

| Intermediate (e.g., PEG8, PEG12) | Often a good balance | Moderate | Often improved | Longer | [6][13] |

| Long (e.g., PEG24, >4kDa) | Can be higher | May be lower | Often significantly improved | Longest | [6][14] |

Data is synthesized for illustrative purposes based on trends observed in the literature. Actual values may vary depending on specific experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ADCs and a typical experimental workflow for their evaluation.

Experimental Protocols

This protocol describes the synthesis of an ADC using a PEG4 linker and bioorthogonal oxime ligation.[5]

-

Antibody Oxidation:

-

Adjust the antibody concentration to 5-10 mg/mL in an appropriate buffer.

-

Add freshly prepared sodium periodate solution to a final concentration of 1-15 mM.

-

Incubate the reaction for 30 minutes at 4°C, protected from light, to oxidize the carbohydrate moieties on the antibody, generating aldehyde groups.

-

Quench the reaction and remove excess periodate by buffer exchange.

-

-

Conjugation:

-

Prepare a stock solution of the PEG4-aminooxy-drug linker in anhydrous DMSO.

-

Add the drug-linker stock solution to the oxidized antibody solution at a desired molar excess.

-

If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.

-

Incubate the reaction for 12-16 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the ADC from excess drug-linker and other reagents using Size Exclusion Chromatography (SEC).

-

Collect the fractions containing the purified ADC.

-

Perform a buffer exchange into a suitable formulation buffer for storage.

-

This method separates ADC species based on hydrophobicity to determine the DAR.[4]

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A (e.g., a high salt buffer).

-

Column Equilibration: Equilibrate a hydrophobic interaction chromatography (HIC) column with 100% Mobile Phase A until a stable baseline is achieved.

-

Injection: Inject 10-50 µg of the prepared ADC sample.

-

Chromatographic Separation: Elute the ADC species using a decreasing salt gradient (e.g., from 100% Mobile Phase A to 100% Mobile Phase B, a low salt buffer). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.

-

Detection: Monitor the elution at 280 nm.

-

Data Analysis: Integrate the peak areas for each DAR species. Calculate the average DAR by taking the weighted average of the different DAR species.

This assay measures the metabolic activity of cells to determine cell viability after ADC treatment.[15][16]

-

Cell Seeding: Seed a target cancer cell line in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay. Allow cells to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium. Add the ADC solutions to the cells and incubate for a specified period (e.g., 72-120 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression.

Conclusion

PEG spacers are a cornerstone of modern PROTAC and ADC design, offering a versatile means to overcome significant challenges in drug development, including poor solubility and unfavorable pharmacokinetic profiles. The strategic incorporation and optimization of PEG linker length are critical for enhancing the therapeutic index of these advanced modalities. A systematic, empirical approach to linker design, guided by the principles and methodologies outlined in this guide, is essential for the successful development of potent, safe, and effective targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. tandfonline.com [tandfonline.com]

- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Oxime Ligation for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Oxime ligation has emerged as a powerful and versatile tool in the field of bioconjugation, offering a robust method for the precise modification of proteins. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with oxime ligation, enabling researchers to effectively harness this chemistry for a wide range of applications, from basic research to the development of targeted therapeutics.

Core Principles of Oxime Ligation

Oxime ligation is a chemoselective reaction that forms a stable oxime bond through the condensation of an aminooxy-functionalized molecule with an aldehyde or a ketone.[1][2][3][4] This bioorthogonal "click" chemistry is prized for its high specificity and the stability of the resulting conjugate, particularly under physiological conditions.[3][5] The reaction proceeds efficiently in aqueous environments and typically does not require metal catalysts that can be detrimental to biological systems.[5]

The fundamental mechanism involves the nucleophilic attack of the aminooxy group (R-O-NH₂) on the electrophilic carbonyl carbon of an aldehyde or ketone.[4][6] This is followed by a dehydration step, resulting in the formation of a stable C=N-O oxime bond.[4][6] Aldehydes are generally more reactive than ketones in this ligation.[5]

The reaction rate is significantly influenced by pH, with optimal conditions typically found in a slightly acidic environment (pH 4-5).[6][7] However, the reaction can be effectively performed at neutral pH, which is often crucial for maintaining the integrity of sensitive proteins.[3][4] To enhance reaction kinetics, especially at neutral pH, nucleophilic catalysts such as aniline and its derivatives are often employed.[4][7][8]

Key Advantages of Oxime Ligation:

-

Exceptional Stability: The oxime bond is significantly more stable than linkages formed by many other common bioconjugation reactions, such as those resulting from maleimide-thiol coupling, particularly under physiological conditions.[1][3] This stability is critical for applications requiring long-term conjugate integrity, such as in vivo drug delivery.[3]

-

High Chemoselectivity: The reaction is highly specific for the targeted carbonyl and aminooxy groups, which are generally absent in native biological systems.[3] This bioorthogonality minimizes off-target reactions with other functional groups present in proteins.[3]

-

Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild aqueous conditions, typically at a slightly acidic to neutral pH (pH 4.5-7), which helps to preserve the native structure and function of proteins.[3]

Quantitative Data Comparison

The choice of a bioconjugation strategy often involves a trade-off between reaction kinetics, bond stability, and biocompatibility. The following tables summarize key quantitative parameters for oxime ligation in comparison to other common techniques.

| Feature | Oxime Ligation | NHS Ester Chemistry | Maleimide-Thiol Coupling | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Reaction Principle | Formation of a stable oxime bond between an aminooxy group and a carbonyl group.[2] | Acylation of primary amines by an N-hydroxysuccinimide ester. | Michael addition of a thiol to a maleimide. | [3+2] cycloaddition between a strained alkyne and an azide.[2] |

| Reaction Speed | Generally slower (hours to days), can be accelerated with catalysts.[9] Rate constant: ~0.03 M⁻¹s⁻¹ at pH 4.6.[9] | Fast (minutes to hours). | Very fast (seconds to minutes). | Fast, catalyst-free.[9] |

| Linkage Stability | High stability under physiological conditions.[3][9] Stable in a broad pH range (2-9).[5] | Susceptible to hydrolysis, especially at higher pH. | Thioether bond can undergo retro-Michael reaction, leading to dissociation.[1] | Exceptionally stable triazole linkage.[9] |

| pH Range | Optimal at pH 4.5-5.0, but effective up to neutral pH with catalysts.[3][9] | Optimal at pH 7.2-8.5. | Optimal at pH 6.5-7.5. | Broad pH range, physiological conditions. |

| Bioorthogonality | High, as carbonyl and aminooxy groups are rare in native systems.[3] | Lower, as it targets abundant amine groups. | Moderate, targets less abundant free thiols. | High, azide and strained alkyne are abiotic.[2] |

| Catalyst | pH | Reactants | Rate Enhancement (vs. uncatalyzed) |

| Aniline (100 mM) | 4.5 | Peptide-aldehyde and aminooxy-peptide | Up to 400-fold[4] |

| Aniline (100 mM) | 7.0 | Peptide-aldehyde and aminooxy-peptide | Up to 40-fold[4] |

| p-Phenylenediamine | 7.0 | Model system | More efficient than aniline[7] |

| m-Phenylenediamine (mPDA) | 7.0 | Aldehyde/ketone small molecules | Up to 15 times more efficient than aniline[10] |

Experimental Protocols

This section provides detailed methodologies for key applications of oxime ligation in protein modification.

General Protocol for Protein Labeling with a Small Molecule

This protocol describes the labeling of a protein containing a genetically encoded or chemically introduced carbonyl group with an aminooxy-functionalized small molecule (e.g., a fluorescent dye).

Materials:

-

Protein with an accessible aldehyde or ketone group (e.g., 10 µM solution).

-

Aminooxy-functionalized small molecule (e.g., Aminooxy-Alexa Fluor™ 488, 13 µM solution).

-

Aniline stock solution (1 M in DMSO).

-

Sodium phosphate buffer (0.1 M, pH 7.0).

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Prepare a 10 µM solution of the carbonyl-containing protein in 0.1 M sodium phosphate buffer (pH 7.0).[4]

-

Prepare a 13 µM solution of the aminooxy-functionalized small molecule in the same buffer.[4]

-

Add the aminooxy-functionalized small molecule solution to the protein solution.[4]

-

Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM.[4]

-

Incubate the reaction mixture at room temperature.[4]

-

Monitor the progress of the reaction using a suitable analytical method, such as RP-HPLC or UV-Vis spectroscopy.[4]

-

Once the reaction is complete, purify the labeled protein using size-exclusion chromatography to remove excess reagents.[4]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This two-part protocol outlines the generation of aldehyde groups on an antibody via periodate oxidation of its carbohydrate moieties, followed by conjugation to an aminooxy-functionalized drug.

Part 1: Generation of Aldehyde Groups on the Antibody

Materials:

-

Antibody in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5).

-

Sodium periodate (NaIO₄) solution.

Procedure:

-

Prepare the antibody in the appropriate buffer.[9]

-

Add a solution of sodium periodate (NaIO₄) to the antibody solution to generate aldehyde groups on the carbohydrate chains.[9] This is typically achieved by treating a protein with an N-terminal serine or threonine with 1-2 mM sodium periodate.[4]

-

Incubate the reaction in the dark at room temperature for 15-30 minutes.[4][9]

-

Purify the aldehyde-modified antibody using a desalting column to remove excess periodate.[4]

Part 2: Oxime Ligation with Aminooxy-Functionalized Drug

Materials:

-

Aldehyde-functionalized antibody (from Part 1).

-

Aminooxy-functionalized drug-linker (dissolved in a suitable organic solvent like DMSO).

-

Sodium acetate buffer (0.1 M, pH 4.5).[1]

-

Aniline (optional catalyst).

-

37°C incubator or water bath.[1]

-

Purification system (e.g., HIC, SEC).

Procedure:

-

In a reaction vessel, add the aldehyde-functionalized antibody.[1]

-

Add the aminooxy-functionalized drug-linker to the antibody solution. A 20- to 30-fold molar excess of the drug-linker is often used.[4]

-

If using a catalyst, add aniline to the reaction mixture.

-

Monitor the conjugation efficiency using SDS-PAGE and mass spectrometry.[4]

-

Purify the resulting ADC using protein A chromatography or size-exclusion chromatography to remove unreacted drug and other impurities.[4]

Protocol for Cell Surface Labeling

This protocol details the labeling of cell surface glycoproteins by inducing the formation of aldehyde groups through mild oxidation of sialic acid residues, followed by conjugation with an aminooxy-functionalized probe.

Materials:

-

Cell suspension (1-10 x 10⁶ cells/mL).

-

1X Reaction Buffer (pH 5.5).

-

Sodium periodate (NaIO₄), freshly prepared 100 mM solution.

-

Ethylene glycol (optional).

-

Ice-cold 1X PBS.

-

Aminooxy-PEG4-alcohol conjugate (e.g., Aminooxy-PEG4-Biotin).

-

Aniline catalyst.

Procedure:

-

Cell Preparation: Wash cells with ice-cold 1X PBS and resuspend them to a final concentration of 1-10 x 10⁶ cells/mL in ice-cold 1X Reaction Buffer (pH 5.5).[11]

-

Oxidation of Glycoproteins:

-

Add freshly prepared 100 mM sodium periodate (NaIO₄) to the cell suspension to achieve a final concentration of 1-2 mM.[11]

-

Incubate the cells on ice (4°C) for 15-30 minutes in the dark with gentle agitation.[11]

-

(Optional) Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 5 minutes on ice.[11]

-

Wash the cells three times with ice-cold 1X PBS to remove unreacted periodate.[11]

-

-

Oxime Ligation:

-

Prepare the ligation solution by adding the Aminooxy-PEG4-alcohol conjugate to the cell suspension. A final concentration of 100-250 µM is a good starting point.[11]

-

To accelerate the reaction, add the aniline catalyst to a final concentration of 10 mM.[11]

-

Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle, continuous agitation, protected from light.[11]

-

Wash the cells three times with ice-cold 1X PBS to remove unreacted aminooxy conjugate and catalyst.[11]

-

-

Analysis: The labeled cells are now ready for downstream analysis (e.g., flow cytometry, fluorescence microscopy).[11]

Visualizations

The following diagrams illustrate the core concepts and workflows of oxime ligation.

Caption: The two-step mechanism of oxime bond formation.

Caption: A typical workflow for creating an ADC using oxime ligation.

Caption: Logical relationship in targeted drug delivery using an oxime-linked conjugate.

Conclusion

Oxime ligation provides a reliable and efficient method for the site-specific modification of proteins, enabling the synthesis of stable and homogeneous bioconjugates.[1] Its high chemoselectivity, the stability of the resulting bond, and the mild reaction conditions make it an invaluable technique for a wide range of applications in research and drug development.[2][3] By understanding the core principles and following detailed protocols, researchers can successfully implement this powerful bioconjugation strategy to advance their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

CAS Number: 2112737-60-5

This technical guide provides a comprehensive overview of the heterobifunctional linker, N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), for researchers, scientists, and drug development professionals. This advanced linker is a critical tool in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Properties

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a branched polyethylene glycol (PEG) derivative designed for sequential and orthogonal conjugation strategies.[1][2][3] Its structure features a central nitrogen atom from which three PEG arms extend. One arm is terminated with a tert-butyloxycarbonyl (Boc)-protected aminooxy group, while the other two arms are terminated with propargyl groups.[2][3] This unique architecture allows for the precise and controlled assembly of three distinct molecular components. The PEG spacers enhance the solubility and bioavailability of the resulting conjugates.[4]

Table 1: Physicochemical Properties

| Property | Value | References |

| CAS Number | 2112737-60-5 | [5] |

| Molecular Formula | C29H52N2O11 | [5] |

| Molecular Weight | 604.7 g/mol | [5] |

| Purity | Typically >95% or >98% | [2][5] |

| Appearance | Not specified in search results | |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

Table 2: Storage and Handling

| Condition | Recommendation | References |

| Storage Temperature | -20°C | [1][2] |

| Handling | Protect from light. For in-solvent storage, -80°C for up to one year is recommended. | [1][6] |

Mechanism of Action and Applications

The primary application of this linker is in the construction of PROTACs.[1][7] PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[4][8] They typically consist of a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][9]

The trifunctional nature of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) allows for the assembly of PROTACs in a modular fashion. The reactive moieties of the linker enable two key types of bioorthogonal conjugation reactions:

-

Oxime Ligation: Following the deprotection of the t-Boc group, the free aminooxy group can react with an aldehyde or ketone to form a stable oxime bond. This is often used to attach the linker to a ligand for the protein of interest.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The two terminal propargyl groups can react with azide-functionalized molecules, such as an E3 ligase ligand and potentially a second molecule like a fluorescent probe or a solubilizing group, via "click chemistry".[2][3][7]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[10][11][12]

Caption: PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.

Experimental Protocols

The synthesis of a PROTAC using N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a multi-step process. The following protocols are generalized and may require optimization for specific molecules.

Experimental Workflow

Caption: General experimental workflow for PROTAC synthesis.

Protocol 1: t-Boc Deprotection of the Aminooxy Group

This protocol removes the Boc protecting group to reveal the reactive aminooxy functionality.

Materials:

-

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene (optional)

Procedure:

-

Dissolve the t-Boc protected linker in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.

-

For applications requiring the free base, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker.

Protocol 2: Oxime Ligation

This protocol conjugates the deprotected linker to a molecule containing an aldehyde or ketone functional group.

Materials:

-

Deprotected N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)

-

Aldehyde or ketone-containing molecule (e.g., POI ligand)

-

Anhydrous DMSO or DMF

-

Acetate buffer (pH 4.5-5.5)

-

Aniline (as a catalyst, optional)

Procedure:

-

Dissolve the aldehyde or ketone-containing molecule in a minimal amount of DMSO or DMF.

-

Add the appropriate volume of acetate buffer to the solution.

-

Dissolve the deprotected linker in the same solvent system and add it to the reaction mixture (typically a 1.1 to 1.5 molar excess of the linker).

-

If using a catalyst, add aniline to a final concentration of 10-20 mM.

-

Stir the reaction at room temperature for 2-16 hours.

-

Monitor the formation of the oxime-linked intermediate by LC-MS.

-

Upon completion, purify the product by reverse-phase HPLC.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol attaches an azide-functionalized molecule (e.g., an E3 ligase ligand) to the propargyl arms of the linker.

Materials:

-

Oxime-linked intermediate from Protocol 2

-

Azide-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

tert-Butanol and water (or other suitable solvent system)

Procedure:

-

Dissolve the oxime-linked intermediate and the azide-functionalized molecule (a slight excess per propargyl group) in a mixture of t-butanol and water.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 1 M in water).

-

If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).

-

In a separate tube, premix the CuSO₄ and THPTA (if used) before adding to the main reaction.

-

Add the copper source to the reaction mixture, followed by the sodium ascorbate to reduce Cu(II) to the active Cu(I) species.

-

Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within an hour.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the final PROTAC can be purified by reverse-phase HPLC.

Safety and Handling